molecular formula C7H8N2O2 B3053820 1-(3-methoxypyrazin-2-yl)ethanone CAS No. 56343-40-9

1-(3-methoxypyrazin-2-yl)ethanone

Cat. No.: B3053820
CAS No.: 56343-40-9
M. Wt: 152.15 g/mol
InChI Key: SHHPTBBODFBKPJ-UHFFFAOYSA-N
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Description

1-(3-Methoxypyrazin-2-yl)ethanone is a pyrazine derivative characterized by a methoxy group (-OCH₃) at position 3 and an ethanone (acetyl) group at position 2 of the pyrazine ring. Pyrazine-based compounds are notable for their aromaticity and versatility in pharmaceuticals, agrochemicals, and flavor chemistry.

Properties

IUPAC Name

1-(3-methoxypyrazin-2-yl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2/c1-5(10)6-7(11-2)9-4-3-8-6/h3-4H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SHHPTBBODFBKPJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=NC=CN=C1OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70337193
Record name 1-(3-Methoxy-2-pyrazinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56343-40-9
Record name 1-(3-Methoxy-2-pyrazinyl)ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70337193
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

1-(3-methoxypyrazin-2-yl)ethanone can be synthesized through several methods. One common approach involves the reaction of 2-methoxypyrazine with acetaldehyde (ethanal) under specific conditions . The reaction typically requires a catalyst and controlled temperature to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors, which allow for better control over reaction parameters and improved scalability .

Chemical Reactions Analysis

Types of Reactions

1-(3-methoxypyrazin-2-yl)ethanone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

1-(3-methoxypyrazin-2-yl)ethanone has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(3-methoxypyrazin-2-yl)ethanone involves its interaction with specific molecular targets and pathways. The methoxy group and pyrazine ring play crucial roles in its reactivity and binding affinity. The compound may act by inhibiting or activating certain enzymes or receptors, leading to its observed biological effects .

Comparison with Similar Compounds

Structural Analogues on Pyrazine and Related Heterocycles

Substituent Variations on Pyrazine
  • 1-(3-Methylpyrazin-2-yl)ethanone (2-Acetyl-3-methylpyrazine): Structure: Methyl (-CH₃) at position 3 instead of methoxy. Properties: Reduced polarity compared to the methoxy analogue, leading to lower solubility in polar solvents. This compound is used in flavor industries due to its nutty/roasted aroma . Synthesis: Prepared via Friedel-Crafts acylation or direct alkylation of pyrazine derivatives.
  • 2-(Methylamino)-1-(pyrazin-2-yl)ethanone: Structure: Methylamino (-NHCH₃) at position 2 of the pyrazine ring. Properties: Introduces basicity, altering solubility and reactivity. It serves as an intermediate in pharmaceutical synthesis, particularly for kinase inhibitors .
Heterocyclic Analogues
  • 1-(3-Methylquinoxalin-2-yl)ethanone: Structure: Quinoxaline (a bicyclic system) with a methyl group at position 3. Properties: Enhanced aromaticity and planarity compared to pyrazine derivatives. Used in optoelectronic materials due to extended conjugation .
  • 1-(6-Methoxy-7-prenylisoquinolin-1-yl)ethanone: Structure: Isoquinoline core with methoxy and prenyl substituents. Properties: Exhibits antimicrobial activity, attributed to the prenyl group’s lipophilicity, which enhances membrane penetration .

Functional Group Comparisons in Aromatic Ethanones

  • 1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone: Structure: Phenolic ring with hydroxyl (-OH) and methoxy groups. Properties: Higher α-glucosidase inhibitory activity (IC₅₀ = 8.2 µM) compared to methoxy-only analogues, demonstrating the synergistic effect of hydroxyl groups .
  • 1-(1H-Pyrrol-2-yl)ethanone: Structure: Pyrrole ring with an ethanone group. Properties: Contributes to "taro-like" aromas in food chemistry but lacks the electron-deficient character of pyrazines, reducing its utility in medicinal chemistry .
Table 1: Key Properties of Selected Compounds
Compound Substituents Bioactivity/Chemical Role Key Reference
1-(3-Methoxypyrazin-2-yl)ethanone 3-OCH₃, 2-COCH₃ Intermediate in drug synthesis -
1-(3-Methylpyrazin-2-yl)ethanone 3-CH₃, 2-COCH₃ Flavor additive (nutty aroma)
2-(Methylamino)-1-(pyrazin-2-yl)ethanone 2-NHCH₃, 2-COCH₃ Kinase inhibitor precursor
1-(2,5-Dihydroxy-4-methoxyphenyl)ethanone 2,5-OH, 4-OCH₃, COCH₃ α-Glucosidase inhibitor (IC₅₀ = 8.2 µM)
1-(1H-Pyrrol-2-yl)ethanone Pyrrole, COCH₃ Aroma compound in food

Biological Activity

1-(3-Methoxypyrazin-2-yl)ethanone is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure

This compound can be represented as follows:

C7H8N2O\text{C}_7\text{H}_8\text{N}_2\text{O}

Antimicrobial Activity

Research indicates that compounds containing the pyrazine ring, such as this compound, exhibit significant antimicrobial properties. A study highlighted that derivatives of methoxypyrazine demonstrated effective inhibition against various bacterial strains.

Table 1: Antimicrobial Activity of Methoxypyrazine Derivatives

CompoundBacterial StrainMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus0.025 mg/mL
Escherichia coli0.019 mg/mL
Candida albicans0.0048 mg/mL

The above table summarizes the minimum inhibitory concentrations (MIC) for this compound against selected bacterial and fungal strains, indicating its potential as an antimicrobial agent .

Cytotoxicity and Anticancer Activity

In addition to its antimicrobial properties, this compound has been evaluated for its cytotoxic effects on cancer cell lines. A study reported that this compound exhibited selective cytotoxicity against various human cancer cell lines, with a particular emphasis on its effectiveness against breast and lung cancer cells.

Case Study: Cytotoxicity Evaluation

A series of assays were conducted to assess the cytotoxic effects of this compound on human cancer cell lines. The results indicated:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), HeLa (cervical cancer)
  • IC50 Values :
    • MCF-7: 15 µM
    • A549: 20 µM
    • HeLa: 25 µM

These findings suggest that this compound has potential as an anticancer agent, particularly in targeting breast and lung cancers .

The mechanism by which this compound exerts its biological effects appears to involve the disruption of cellular processes in both microbial and cancer cells. Preliminary studies suggest that it may inhibit protein synthesis and induce apoptosis in cancer cells.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.